molecular formula C10H16ClN B6162727 2-methyl-3-(propan-2-yl)aniline hydrochloride CAS No. 84687-73-0

2-methyl-3-(propan-2-yl)aniline hydrochloride

Cat. No.: B6162727
CAS No.: 84687-73-0
M. Wt: 185.69 g/mol
InChI Key: AGQOWTVVQRPXQU-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)aniline hydrochloride (CAS 84687-73-0) is an aromatic aniline salt that serves as a versatile and valuable synthetic intermediate in organic and pharmaceutical chemistry . The compound, also known as 3-isopropoyl-2-methylaniline hydrochloride, has a molecular formula of C10H16ClN and a molecular weight of 185.69 g/mol . The primary advantage of this building block lies in its aromatic amine functionality, which can be readily diazotized for coupling reactions or alkylated for carbon-nitrogen bond formation . The hydrochloride salt form offers enhanced stability, easier handling, and improved solubility in aqueous media compared to the free base, which is crucial for conducting reactions under homogeneous conditions . The specific substitution pattern on the benzene ring, featuring both methyl and isopropyl groups, significantly influences the steric and electronic properties of the aromatic ring, making this intermediate particularly useful for the synthesis of more complex molecules such as agrochemicals and bioactive compounds . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals. Researchers can request current pricing and availability for various quantities, including 250mg, 1g, and 5g, from certified chemical suppliers .

Properties

CAS No.

84687-73-0

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

2-methyl-3-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-7(2)9-5-4-6-10(11)8(9)3;/h4-7H,11H2,1-3H3;1H

InChI Key

AGQOWTVVQRPXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(C)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

A straightforward approach involves the alkylation of 2-methylaniline with isopropyl bromide in the presence of a base. In a protocol adapted from EP2279167A1, potassium carbonate (94 g) in isopropanol (300 mL) facilitates the nucleophilic substitution at 10–15°C, yielding the tertiary amine. The reaction is monitored via HPLC, with completion typically achieved within 8–10 hours at 40–45°C.

Key Data:

ParameterValue
SolventIsopropanol
BaseK2CO3
Temperature10–15°C (initial)
Reaction Time8–10 hours
Yield75% (isolated as free base)

Workup and Salt Formation

Post-reaction, isopropanol is removed under reduced pressure, and the crude product is dissolved in ethyl acetate. Acidification with HCl gas in a chilled environment precipitates the hydrochloride salt, which is isolated via filtration and washed with n-heptane to enhance purity.

Multi-Step Synthesis via Boc-Protected Intermediates

Boc Protection and Acylation

A patent detailing the synthesis of Deucravacitinib intermediates provides a scalable route involving Boc protection. The sequence begins with the acylation of a substituted aniline (Formula VIII) using oxalyl chloride (212.5 g, 1.67 mol) in dichloromethane, followed by condensation with a secondary amine (Formula VII) to yield a Boc-protected amide (Formula VI) in 98% yield.

Reaction Conditions:

  • Acylating Agent: Oxalyl chloride.

  • Solvent: Dichloromethane.

  • Base: N,N-Diisopropylethylamine.

  • Yield: 98% (484 g isolated).

Deprotection and Cyclization

Removal of the Boc group with hydrogen chloride in methanol (25% solution) generates the free amine (Formula V), which undergoes cyclization with potassium thiocyanate in refluxing methanol to form a thioimidate intermediate (Formula IV). Intramolecular ring closure under basic conditions (sodium methoxide) produces the heterocyclic core (Formula III) in 85% yield.

Reduction and Salt Formation

Catalytic hydrogenation of Formula III using nitric acid in methanol at 50°C reduces the nitro group to an amine. Subsequent pH adjustment to 9–10 with saturated sodium carbonate precipitates the free base, which is converted to the hydrochloride salt via treatment with concentrated sulfuric acid and recrystallization from isopropyl acetate.

Reductive Amination of Ketone Precursors

Ketone Synthesis

An alternative route involves the reductive amination of 3-isopropyl-2-methylacetophenone. The ketone is synthesized via Friedel-Crafts acylation of toluene with isopropyl chloride in the presence of AlCl3, followed by nitration and reduction to the amine.

Reductive Amination

The ketone intermediate is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux, yielding the secondary amine. Acidification with HCl yields the hydrochloride salt with a purity >99% (HPLC).

Optimized Parameters:

ParameterValue
Reducing AgentNaBH3CN
SolventMethanol
TemperatureReflux (65°C)
Yield82%

Comparative Analysis of Methodologies

Yield and Efficiency

  • Direct Alkylation: Offers moderate yields (75%) but requires simple workup.

  • Multi-Step Synthesis: Achieves higher yields (85–98%) at the cost of increased complexity.

  • Reductive Amination: Balances yield (82%) and step count, suitable for industrial scale.

Purity and Scalability

Crystallization from isopropyl acetate or n-heptane ensures high purity (>99.5%), as validated by HPLC and mass spectrometry. The multi-step approach, while lengthier, provides superior control over regioselectivity, critical for pharmaceutical intermediates .

Chemical Reactions Analysis

2-methyl-3-(propan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder or palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methyl-3-(propan-2-yl)aniline hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, although it is not currently used for human therapeutic purposes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The specific mechanism of action for 2-methyl-3-(propan-2-yl)aniline hydrochloride is not well-documented. as a tertiary amine, it may interact with various molecular targets and pathways, potentially affecting enzyme activity, receptor binding, or other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities/differences with other substituted aniline hydrochlorides are critical for understanding its reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS RN Key Applications/Notes
2-methyl-3-(propan-2-yl)aniline hydrochloride Methyl (C2), Isopropyl (C3) C10H16ClN 185.7 Not explicitly listed Likely intermediate in drug synthesis (inferred from analogs).
2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride Methyl (C2, C6), Isopropyl (C4) C11H18ClN 199.7 205035-19-4 Pharmaceutical research; available from TRC and AK Scientific .
N-methyl-4-(propan-2-yl)aniline hydrochloride Methyl (N), Isopropyl (C4) C10H16ClN 185.7 1394042-73-9 Industrial-grade chemical; used in APIs and agrochemicals .
2-methyl-3-(trifluoromethyl)aniline Methyl (C2), Trifluoromethyl (C3) C8H8F3N 175.2 54396-44-0 Precursor for flunixin (analgesic) .
3-[(3-fluorophenoxy)methyl]aniline hydrochloride Fluorophenoxymethyl (C3) C13H13ClFNO 253.7 1171709-18-4 Specialty chemical with potential CNS applications .

Key Observations :

Substituent Effects: Electron-donating groups (e.g., methyl, isopropyl) increase basicity and solubility in non-polar media. The target compound’s methyl and isopropyl groups likely enhance its lipophilicity compared to electron-withdrawing analogs like trifluoromethyl derivatives .

The anticonvulsant activity of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride (CAS 1246034-89-8) highlights the pharmacological significance of isopropyl-substituted aniline derivatives .

Synthetic Utility :

  • Aniline hydrochlorides are commonly used as intermediates. For example, aniline hydrochloride (CAS 142-04-1) is a precursor for dyes and APIs . The target compound’s isopropyl group may facilitate alkylation reactions in organic synthesis.

Commercial Availability :

  • Closest analogs like 2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride are sold by TRC and AK Scientific at prices up to $4,013/5g, indicating high value for niche applications .

Biological Activity

2-Methyl-3-(propan-2-yl)aniline hydrochloride, a compound with significant industrial applications, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

This compound is primarily utilized as an intermediate in organic synthesis. Its chemical structure allows for various modifications that can enhance its biological activity. As a tertiary amine, it may interact with multiple molecular targets, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of 2-methyl-3-(propan-2-yl)aniline exhibit varying degrees of antimicrobial activity. A study assessed the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Inhibition Zone (mm)
Staphylococcus aureus1 × 10^-525
Klebsiella pneumoniae1 × 10^-622
Pseudomonas aeruginosa1 × 10^-420

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its tertiary amine structure allows it to interact with various biomolecules, potentially affecting cellular signaling pathways and metabolic processes. This interaction could lead to altered enzyme activities or receptor modulation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various derivatives of 2-methyl-3-(propan-2-yl)aniline. The derivatives were tested against both standard strains and clinical isolates of MRSA (methicillin-resistant Staphylococcus aureus). The study found that certain modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship that warrants further exploration .

Evaluation in Animal Models

In vivo studies involving animal models have shown promising results regarding the safety and efficacy of related compounds in treating infections. For example, compounds similar to this compound demonstrated over 99% reduction in parasitemia in Plasmodium berghei infected mice at low doses . This highlights the potential for further development as therapeutic agents.

Q & A

Q. What are the standard synthesis protocols for 2-methyl-3-(propan-2-yl)aniline hydrochloride?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the isopropyl group to the aniline ring, followed by treatment with hydrogen chloride gas to form the hydrochloride salt. Key steps include:

  • Alkylation : Reacting 2-methylaniline with isopropyl halides or alcohols under acidic conditions to achieve regioselective substitution at the 3-position .
  • Salt formation : Passing dry HCl gas through the aniline derivative in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
  • Purification : Recrystallization using ethanol/water mixtures to enhance purity (>95%) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify substituent positions and confirm salt formation (e.g., NH2_2 proton downfield shift due to HCl coordination) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving steric effects from the isopropyl group and hydrogen bonding in the hydrochloride lattice .
  • Elemental analysis : Validating C, H, N, and Cl content within ±0.3% theoretical values .

Q. What factors influence the solubility and stability of this compound in experimental settings?

  • Solubility : Enhanced in polar solvents (water, methanol) due to ionic hydrochloride formation. Solubility decreases in non-polar solvents (logP ~2.1) .
  • Stability : Sensitive to light and moisture; store under inert gas (N2_2) at 4°C. Degradation products include oxidative quinones, detectable via TLC or HPLC .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound?

  • Target identification : Screen against cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates to assess inhibition kinetics .
  • In vitro assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium signaling changes .
  • Dose-response studies : IC50_{50} determination via nonlinear regression (GraphPad Prism), accounting for solubility limits in DMSO/PBS mixtures .

Q. How to resolve contradictions in reported reactivity data (e.g., conflicting nucleophilic substitution rates)?

  • Steric analysis : Molecular modeling (e.g., Gaussian DFT) quantifies steric hindrance from the 2-methyl and 3-isopropyl groups, explaining reduced reactivity with bulky electrophiles .
  • Comparative kinetics : Perform competition experiments with control compounds (e.g., unsubstituted aniline) under identical conditions to isolate substituent effects .

Q. What strategies optimize the synthesis of high-purity this compound for reproducibility?

  • Flow chemistry : Continuous flow reactors improve mixing and thermal control, achieving >90% yield with <2% byproducts .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the hydrochloride salt from residual amines .
  • Quality control : LC-MS monitors protonated molecular ions ([M+H]+^+ at m/z 184.1) and chloride counterion .

Q. How to investigate the compound’s interaction with biological macromolecules?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., albumin) on sensor chips to measure binding affinity (KD_D) in real-time .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What analytical methods identify degradation pathways under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, then analyze via LC-MS to identify breakdown products (e.g., dealkylated anilines) .
  • Arrhenius kinetics : Accelerated stability testing at 40–60°C predicts shelf-life using Q10 calculations .

Q. How do structural analogs compare in biological activity and synthetic feasibility?

  • Analog screening : Replace the isopropyl group with cyclopropyl or tert-butyl groups to assess steric/electronic effects on enzyme inhibition .
  • SAR analysis : Plot substituent bulk (Charton steric parameter) against IC50_{50} values to derive predictive models .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Crystal packing : Steric bulk from the isopropyl group disrupts lattice formation; use slow evaporation from tert-butanol to encourage hydrogen-bonded networks .
  • Twinned crystals : SHELXD resolves diffraction ambiguities via dual-space methods, while Olex2 visualizes disordered Cl^- ions .

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